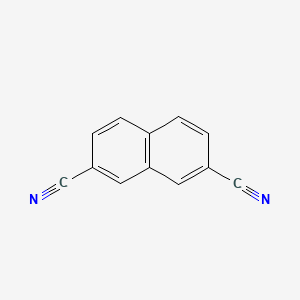

Naphthalene-2,7-dicarbonitrile

描述

Contextualizing NDC within the Naphthalene (B1677914) Derivatives Family

Naphthalene (C10H8) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This core structure serves as a fundamental building block for a vast family of compounds known as naphthalene derivatives. These derivatives are created by substituting one or more of naphthalene's eight hydrogen atoms with various functional groups. thieme-connect.comresearchgate.net The addition of these groups can dramatically alter the molecule's physical and chemical properties, leading to a wide array of applications in fields like pharmaceuticals, dyes, and materials science. wikipedia.orgthieme-connect.com

Naphthalene-2,7-dicarbonitrile (NDC) is a member of this extensive family, distinguished by the attachment of two nitrile (-C≡N) groups at the 2 and 7 positions of the naphthalene core. cymitquimica.com This specific functionalization imparts unique characteristics that set it apart from other derivatives like naphthalenedicarboxylic acids or naphthols. researchgate.netmdpi.comchemicalbook.com While the parent naphthalene molecule is primarily a precursor for chemicals like phthalic anhydride, functionalized derivatives like NDC are synthesized for more specialized roles in research and development. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39718-11-1 |

| Molecular Formula | C12H6N2 |

| Molecular Weight | 178.19 g/mol |

| Synonyms | 2,7-Dicyanonaphthalene |

This table presents key identifying properties of this compound. Data sourced from multiple chemical suppliers. cymitquimica.com

Significance of Dicarbonitrile Functionalization at the 2,7-Positions on the Naphthalene Core

The strategic placement of two dicarbonitrile functional groups at the 2,7-positions on the naphthalene ring system is crucial to the molecule's utility in advanced chemical synthesis. The nitrile groups are strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. This feature makes NDC a valuable component in the development of n-type organic materials, which are essential for organic electronics. uts.edu.auresearchgate.net

Furthermore, the geometry of the 2,7-substitution pattern provides a distinct, linear, and rigid structural motif. This linearity is highly desirable for creating ordered supramolecular structures and polymers. The nitrogen atoms in the nitrile groups can act as coordination sites for metals, making NDC an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The defined angle and rigidity of the NDC building block allow for predictable and well-ordered porous structures. cd-bioparticles.net

The reactivity of the nitrile groups also allows them to be converted into other functional groups, such as amines or carboxylic acids, further expanding the synthetic possibilities. This versatility enables NDC to serve as a key intermediate in the synthesis of complex molecules, including those with applications in fluorescent materials and porous organic polymers (POPs). nih.govresearchgate.net

Overview of Key Academic Research Trajectories for NDC

Academic and industrial research into this compound is primarily focused on its application as a structural unit in materials science. The key research trajectories include:

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): NDC is utilized as a monomer in the synthesis of porous materials. cd-bioparticles.netmdpi.com Its rigid, linear structure is instrumental in forming polymers with high surface areas and defined pore structures. nih.govresearchgate.net These materials are investigated for applications in gas storage and separation, particularly for carbon dioxide capture, due to the nitrogen-rich environment created by the nitrile groups. mdpi.comresearchgate.net

Fluorescent Materials: The naphthalene core is a known fluorophore, and its properties can be tuned by functionalization. Dicyano-substituted derivatives are studied for their fluorescent properties, with potential applications in sensors and bioimaging. uts.edu.auresearchgate.net The electron-withdrawing nature of the nitrile groups can modulate the emission wavelengths and quantum yields of the resulting materials. researchgate.net

Organic Electronics: As an electron-deficient molecule, NDC and its derivatives are explored as n-type semiconductors. uts.edu.au These materials are crucial for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Research focuses on creating stable and efficient electron-transporting materials by incorporating the NDC core into larger conjugated systems. researchgate.net

Coordination Chemistry: The nitrile groups of NDC can coordinate with metal ions, making it a valuable ligand in the field of supramolecular chemistry. Researchers use NDC to construct coordination polymers and metal-organic frameworks with specific topologies and properties, which are studied for catalysis, sensing, and magnetism.

These research avenues highlight the versatility of this compound as a building block for creating functional materials with tailored electronic and structural properties.

Structure

3D Structure

属性

IUPAC Name |

naphthalene-2,7-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXOKPHDUDDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535716 | |

| Record name | Naphthalene-2,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-11-1 | |

| Record name | 2,7-Naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-2,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Naphthalene 2,7 Dicarbonitrile

Classical and Modern Synthetic Routes towards Naphthalene-2,7-dicarbonitrile

The synthesis of this compound can be achieved through various chemical routes, ranging from traditional multi-step processes to more modern catalytic and cyclization strategies.

Multi-step Reactions from Naphthalene (B1677914) Precursors

One of the foundational methods for synthesizing naphthalene dicarbonitriles involves multi-step reactions starting from naphthalene or its derivatives. A common approach begins with the sulfonation of naphthalene to produce naphthalenesulfonic acids. For instance, the sulfonation of naphthalene can yield 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid at different temperatures. wordpress.com These intermediates can then be converted to the corresponding dinitriles. Another multi-step pathway involves the fusion of dipotassium (B57713) 2,6-naphthalenedisulfonate with potassium cyanide to yield the dinitrile, which is subsequently hydrolyzed. orgsyn.org

The Haworth synthesis provides another route to the naphthalene core, which can then be further functionalized. This method involves the reaction of benzene (B151609) with succinic anhydride, followed by cyclization, dehydration, and aromatization to form naphthalene. Once the naphthalene skeleton is formed, functional groups can be introduced and manipulated to yield this compound. For example, the direct cyanation of naphthalene derivatives using cyanide sources under catalytic conditions can introduce the nitrile groups. However, controlling the regioselectivity to obtain the 2,7-isomer is a significant challenge.

A documented multi-step synthesis of 2,7-dinitronaphthalene (B1220600) involves the nitration of naphthalene, followed by reduction and diazotization reactions. chemicalbook.com While this produces the dinitro-analogue, similar strategies involving the introduction of other functional groups that can be converted to nitriles are conceivable.

Investigation of Catalytic Systems for NDC Synthesis

Catalytic systems play a crucial role in modern synthetic organic chemistry, offering pathways to desired products with high efficiency and selectivity. In the context of naphthalene dicarbonitrile synthesis, catalysts are employed to direct the regioselectivity of cyanation reactions. Palladium and copper-based catalysts are often considered for such transformations.

The alkylation of naphthalene, a related transformation, highlights the importance of catalyst selection in controlling isomer distribution. For instance, in the synthesis of dimethylnaphthalene (DMN), zeolites like ZSM-5 and ZSM-12 have been investigated. d-nb.info While ZSM-12 shows high activity and a good 2,6-/2,7-DMN ratio, ZSM-5 exhibits higher selectivity towards β,β-DMNs. d-nb.info These findings suggest that tailored catalytic systems could be developed to favor the formation of 2,7-disubstituted naphthalenes, which could then be converted to the dinitrile.

Nickel-catalyzed cross-coupling reactions also present a promising avenue. The coupling of aryl O-carbamates with Grignard reagents using nickel catalysts is an efficient method for creating C-C bonds and has been applied to the synthesis of 2,7-disubstituted naphthalenes. orgsyn.org This methodology could potentially be adapted for the synthesis of this compound.

Benzannulation Reactions in the Context of Dinitrile Synthesis

Benzannulation reactions, which involve the construction of a benzene ring from acyclic precursors, offer a powerful alternative to traditional aromatic substitution methods for synthesizing polysubstituted arenes. researchgate.net This approach can provide access to specific substitution patterns that are difficult to achieve through other means. researchgate.net

One notable example is the Asao–Yamamoto benzannulation reaction, which combines substituted 2-(phenylethynyl)benzaldehydes with alkynes to form 2,3-substituted naphthalenes. acs.orgnih.gov While this specific reaction yields 2,3-disubstitution, the underlying principle of constructing the naphthalene core with pre-installed functional groups is highly relevant. By carefully choosing the acyclic starting materials, it may be possible to design a benzannulation strategy that leads directly to a precursor of this compound.

Tandem cyclization reactions represent another facet of this approach, allowing for the rapid construction of functionalized benzenes and other aromatic systems. jove.com A recently developed method for synthesizing substituted naphthalenes involves the N-to-C single-atom transmutation of isoquinolines, inspired by the Wittig reaction. nih.gov This process uses a phosphonium (B103445) ylide to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, leading to the formation of the naphthalene skeleton. nih.gov This innovative strategy could potentially be applied to synthesize this compound from a suitably substituted isoquinoline precursor.

Considerations for Scalable Synthetic Approaches

The scalability of a synthetic route is a critical factor for the practical application of a compound. For the production of naphthalene derivatives, several factors must be considered. Industrial synthesis often relies on robust and cost-effective methods. For example, the synthesis of 2,6-naphthalenedicarboxylic acid has been achieved on a larger scale through the thermal disproportionation of potassium naphthoates. orgsyn.org

Continuous flow chemistry is emerging as a powerful tool for scalable synthesis. mpg.de Automated platforms can combine different reaction modules to perform multi-step syntheses efficiently. mpg.de Such systems could be adapted for the production of this compound, allowing for precise control over reaction conditions and potentially improving yields and purity.

The choice of starting materials and reagents is also crucial for scalability. The use of readily available and inexpensive precursors is preferred. For instance, the Haworth synthesis starts from benzene and succinic anhydride, both of which are common industrial chemicals. Similarly, methods that utilize catalytic amounts of reagents are generally more scalable than those requiring stoichiometric quantities of expensive or hazardous materials.

Derivatization Strategies of this compound

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules through various derivatization reactions.

Substitution Reactions at the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic substitution reactions, although the presence of the two deactivating cyano groups in this compound would make such reactions challenging. In unsubstituted naphthalene, electrophilic attack generally occurs preferentially at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.orgnowgonggirlscollege.co.in However, reaction conditions can influence the position of substitution. For example, the sulfonation of naphthalene can yield the 1- or 2-sulfonic acid depending on the temperature. wordpress.comlibretexts.org

In the case of this compound, the electron-withdrawing nature of the nitrile groups would direct incoming electrophiles to specific positions on the rings. The reactivity would be significantly lower than that of naphthalene itself.

Nucleophilic aromatic substitution (SNAr) reactions could also be a viable derivatization strategy, particularly if suitable leaving groups are present on the naphthalene core. The electron-withdrawing cyano groups would activate the ring system towards nucleophilic attack.

Functional Group Interconversions of Nitrile Groups

The nitrile (-C≡N) groups of naphthalene dicarbonitriles are key to their chemical versatility, allowing for conversion into other important functional groups. These transformations can fundamentally alter the electronic and structural properties of the naphthalene core. General reactions for aromatic nitriles, which are applicable to this compound, include hydrolysis, reduction, and conversion to other carbon-containing moieties.

For instance, the nitrile groups can be reduced to form primary amines (-CH₂NH₂). This conversion to naphthalene-2,7-diamine (B184239) derivatives introduces basic sites and potential coordination points for metal ions. Conversely, oxidation can transform the nitrile groups into carboxylic acids (-COOH), yielding naphthalene-2,7-dicarboxylic acid. This introduces acidic functionalities, which are valuable for forming polyesters, polyamides, and metal-organic frameworks (MOFs). While specific studies on this compound are not broadly detailed in the provided literature, the reactivity of the nitrile group is a fundamental principle in organic synthesis. For example, related compounds like naphthalene-2,6-dicarbonitrile (B1600231) can be oxidized to form naphthalene-2,6-dicarboxylic acid or reduced to naphthalene-2,6-diamine. Similarly, derivatives of 2,3,6,7-naphthalenetetracarboxylic acid, such as the tetracarbonitrile, are known, indicating the chemical accessibility between these functional groups. google.com

Synthesis of Extended π-Systems Featuring NDC Moieties

This compound serves as a core structure for the synthesis of larger, π-conjugated systems, which are of great interest for applications in organic electronics and materials science. The extension of the π-system can be achieved through various cross-coupling reactions where the naphthalene dicarbonitrile unit is functionalized with other aromatic or unsaturated groups.

A prominent method for achieving this is the Suzuki cross-coupling reaction. uantwerpen.be Although many examples utilize ortho-substituted naphthalenedicarbonitriles, the principles are broadly applicable. For instance, 6,7-dibromo-2,3-dicyanonaphthalene can be coupled with arylboronic acids to attach new aromatic rings. uantwerpen.beresearchgate.net In one study, 2-naphthyl boronic acid was coupled to a dibrominated dicyanonaphthalene precursor to yield 6,7-bis(2-naphthyl)naphthalene-2,3-dicarbonitrile. uantwerpen.be This reaction significantly extends the conjugated π-electron system of the molecule. The use of sterically bulky groups like 2-naphthyl can also serve to inhibit intermolecular aggregation, a crucial factor in designing materials for optoelectronics. uantwerpen.be This strategy demonstrates a powerful method for tuning the electronic and photophysical properties of the resulting molecules. rsc.orgsioc-journal.cn

Synthesis of Donor-Acceptor Naphthalonitriles

The electron-withdrawing nature of the two nitrile groups makes the naphthalene dicarbonitrile core an excellent electron acceptor. This property is exploited in the synthesis of donor-acceptor (D-A) molecules, which exhibit charge-transfer characteristics and are often highly fluorescent. beilstein-journals.org

The synthesis typically involves introducing electron-donating groups onto the naphthalene dicarbonitrile scaffold. A study on 6,7-disubstituted naphthalene-2,3-dicarbonitrile (B1297686) derivatives demonstrated this approach effectively. researchgate.net Starting from 6,7-dibromo-2,3-dicyanonaphthalene, various para-substituted phenyl groups with electron-donating substituents were attached via the Suzuki-Miyaura coupling reaction. researchgate.net The nature of the donor group allows for precise tuning of the photophysical properties. For example, introducing methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂) groups leads to a progressive red-shift in the emission spectra compared to unsubstituted phenyl groups, indicating a stronger D-A character and enhanced intramolecular charge transfer. researchgate.net These D-A naphthalonitriles are investigated for their potential in sensing, bioimaging, and optoelectronics due to their efficient emission in both solution and solid states. beilstein-journals.org

Table 1: Photophysical Properties of Donor-Acceptor Naphthalonitriles in THF

| Compound ID | Donor Substituent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| H | -H | 368 | 425 | 0.69 |

| Me | -CH₃ | 370 | 426 | 0.77 |

| t-Bu | -C(CH₃)₃ | 370 | 426 | 0.78 |

| OMe | -OCH₃ | 374 | 450 | 0.78 |

| SMe | -SCH₃ | 382 | 506 | 0.10 |

| NMe₂ | -N(CH₃)₂ | 400 | 533 | 0.58 |

Data sourced from Beilstein J. Org. Chem. 2020, 16, 2960–2970. researchgate.net

Synthesis of Naphthalocyanine Precursors and Derivatives

Naphthalocyanines (Ncs) are analogues of phthalocyanines with extended π-systems, leading to red-shifted absorption and unique photophysical properties. nih.govresearchgate.net Their synthesis typically involves the cyclotetramerization of naphthalenedicarbonitrile precursors. Crucially, this reaction requires the two nitrile groups to be in an ortho position (e.g., 2,3-dicarbonitrile) to facilitate the formation of the macrocyclic ring. researchgate.netresearchgate.netgoogle.com Therefore, this compound, with its nitrile groups positioned far apart, is not a direct precursor for the synthesis of traditional naphthalocyanine macrocycles.

However, the synthesis of precursors for these reactions is a significant area of research. For example, 6,7-bis(2-naphthyl)naphthalene-2,3-dicarbonitrile was synthesized via a Suzuki cross-coupling reaction to serve as a precursor for a novel zinc naphthalocyanine. uantwerpen.be The synthesis involved reacting 6,7-dibromo-2,3-dicyanonaphthalene with a six-fold excess of 2-naphthyl boronic acid to prevent the formation of mono-substituted byproducts. uantwerpen.be The resulting dinitrile was then subjected to a template reaction with a zinc salt in boiling isoamyl alcohol with DBU as a base to yield the target naphthalocyanine complex. uantwerpen.be

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving naphthalene dicarbonitriles is key to controlling product formation and designing new synthetic pathways.

Studies on Cyclotetramerization Reactions

The mechanism of cyclotetramerization of ortho-naphthalenedicarbonitriles to form naphthalocyanines has been studied in detail, particularly through on-surface synthesis techniques. nih.govresearchgate.net These studies reveal that the reaction pathway can be influenced by several factors, including the specific precursor structure and the presence of metal atoms.

On an Ag(111) surface, a precursor like 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) undergoes spontaneous cyclotetramerization to form silver naphthalocyanines (Ag-NPc). nih.gov In contrast, a smaller precursor, 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND), only forms the corresponding naphthalocyanine in the presence of co-adsorbed iron atoms, which act as a template. nih.govresearchgate.net In the absence of this iron template, PND forms open-chain polymers instead of the cyclic macrocycle. nih.gov This demonstrates that the reaction can be steered between cyclization and polymerization by controlling the reaction conditions and precursor choice. researchgate.net The geometry of the precursor is critical; the ortho-positioning of the nitrile groups is a prerequisite for the intramolecular cyclization that leads to the naphthalocyanine ring.

Analysis of Nucleophilic Substitution Pathways

The naphthalene ring in naphthalene dicarbonitrile is electron-deficient due to the strong electron-withdrawing effect of the two nitrile groups. This makes the ring susceptible to nucleophilic attack. cymitquimica.com Nucleophilic substitution reactions can occur either by replacing one of the nitrile groups or by substituting a hydrogen atom on the aromatic ring, a process known as Vicarious Nucleophilic Substitution (VNS). rsc.org

Studies on the reaction of carbanions with 1-cyanonaphthalene show that the position of nucleophilic attack is highly dependent on the substrate. rsc.org The reaction with 1-cyanonaphthalene leads to attack at the C-4 position, followed by an intramolecular annulation reaction. In contrast, reaction with 1-nitronaphthalene (B515781) results in attack primarily at the C-2 position. rsc.org This difference is rationalized by the distribution of negative charge in the intermediate anionic σ-adducts. For naphthalene dicarbonitriles, the presence of two cyano groups further activates the ring towards nucleophilic attack and can influence the regioselectivity of the substitution. rsc.org These mechanistic insights are crucial for predicting and controlling the outcome of reactions involving nucleophiles with this compound.

Investigation of Rearrangement Reactions during Synthesis

The synthesis of specifically substituted naphthalenes, such as this compound, is often a complex process where the control of regiochemistry is paramount to avoid the formation of undesired isomers. While dedicated studies on rearrangement reactions during the direct synthesis of this compound are not extensively documented in publicly available literature, an examination of synthetic routes for closely related 2,7-disubstituted naphthalenes reveals the potential for the formation of isomeric impurities. These impurities can arise from competing reaction pathways or rearrangements of intermediates, which underscores the challenges in achieving high regioselectivity.

One of the common strategies to synthesize 2,7-disubstituted naphthalenes involves the functionalization of a pre-existing naphthalene core. However, electrophilic substitution reactions on naphthalene are known to yield mixtures of isomers. For instance, the sulfonation of naphthalene, a common precursor route, can lead to different isomers depending on the reaction conditions. A patent on the synthesis of 2,7-dihydroxynaphthalene (B41206) from 2,7-naphthalenedisulfonic acid sodium salt highlights a key challenge where, under high-temperature alkali fusion, hydrolysis and removal of a sulfonic acid group can occur, leading to byproducts. google.com This demonstrates that even with a correctly substituted precursor, reaction conditions can induce side reactions that alter the substitution pattern.

A prevalent method to achieve specific substitution patterns and avoid isomeric mixtures is to start from a precursor that already contains the desired 2,7-substitution. For example, 2,7-dimethylnaphthalene (B47183) is a common starting material for various 2,7-disubstituted naphthalenes. However, the synthesis of 2,7-dimethylnaphthalene itself can involve isomerization steps from other dimethylnaphthalene isomers, indicating that the 2,7-substitution pattern is not always the most thermodynamically stable and may require specific conditions to be favored. orgsyn.org

To circumvent the issue of isomer formation during functionalization, regiospecific methods are often employed. For instance, the synthesis of 2,7-bis(bromomethyl)naphthalene (B1600061) can be achieved with high regioselectivity, which then serves as a precursor for other 2,7-disubstituted naphthalenes, including the dinitrile, through nucleophilic substitution. orgsyn.org The success of such methods relies on the stability of the 2,7-disubstituted starting material and the absence of conditions that could promote rearrangement.

The following table summarizes potential challenges and strategies related to isomer formation in the synthesis of 2,7-disubstituted naphthalenes, which are pertinent to understanding potential side reactions in the synthesis of this compound.

| Challenge | Potential Undesired Outcome/Byproduct | Mitigation Strategy | Relevant Precursor |

| Electrophilic Substitution on Naphthalene | Mixture of isomeric products (e.g., 1,5-, 1,6-, 2,6-isomers) | Use of a pre-functionalized 2,7-disubstituted starting material. | Naphthalene |

| High-Temperature/Harsh Reaction Conditions | Desulfonation or other side reactions leading to undesired hydroxylated naphthalenes. google.com | Milder reaction conditions and careful control of temperature and reagents. | 2,7-Naphthalenedisulfonic acid |

| Isomerization of Precursors | Formation of a mixture of dimethylnaphthalene isomers. orgsyn.org | Specific catalysts and reaction conditions to favor the 2,7-isomer. | Other dimethylnaphthalene isomers |

| Non-regiospecific Halogenation | Mixture of brominated naphthalene isomers. | Use of regiospecific bromination methods like Wohl-Ziegler reaction on a 2,7-disubstituted precursor. orgsyn.org | 2,7-Dimethylnaphthalene |

Advanced Spectroscopic and Structural Characterization of Naphthalene 2,7 Dicarbonitrile and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and providing insights into the molecular bonding framework.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the analysis of naphthalene (B1677914) derivatives, the nitrile (C≡N) group is a key feature. For instance, in a substituted phthalonitrile, the stretching vibration of the C≡N group is observed around 2232 cm⁻¹. semanticscholar.org The presence of aromatic C-H bonds is indicated by stretching vibrations typically appearing above 3000 cm⁻¹, such as the peak recorded at 3086 cm⁻¹ in a related compound. semanticscholar.org

The functional group region of an FTIR spectrum, typically between 1500 and 3500 cm⁻¹, is crucial for identifying most functional groups. specac.com The absence of a prominent peak in the 2220-2260 cm⁻¹ range can confirm the absence of a cyanide group. researchgate.net The intensity and position of these absorption bands provide a molecular "fingerprint," allowing for the confirmation of structural components. For example, the disappearance of the sharp nitrile vibration around 2230 cm⁻¹ is a key indicator of the cyclotetramerization of phthalonitriles to form phthalocyanines. semanticscholar.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2232 | semanticscholar.org |

| Aromatic C-H | Stretching | ~3086 | semanticscholar.org |

| Aliphatic C-H | Stretching | 2869-2952 | semanticscholar.org |

Raman Spectroscopy for Molecular Structure and Bonding Investigations

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon skeleton of naphthalene-based compounds. libretexts.org The technique can reveal details about molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.net

In conjugated molecular semiconductors, Raman spectroscopy is a powerful probe of the chemical structure and molecular conformation due to the strong coupling between electronic states and vibrational modes. imperial.ac.uk For instance, the analysis of Raman spectra of single-walled carbon nanotubes, which share the feature of extended π-systems with naphthalene derivatives, reveals distinct modes like the radial breathing mode (RBM) and the tangential G-band, providing information on their structure. libretexts.org While specific Raman data for naphthalene-2,7-dicarbonitrile is not detailed in the provided results, the principles of Raman spectroscopy suggest its utility in characterizing the naphthalene core and the dinitrile substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopic Characterization

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern reveals the number of neighboring protons.

For naphthalene derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. For example, in a substituted phthalocyanine (B1677752) precursor, the aromatic protons appear at δ 7.05 and 6.97 ppm. semanticscholar.org In another naphthalene-based system, the aromatic protons are observed in the range of δ 7.00 to 9.05 ppm. mdpi.com The precise chemical shifts and coupling constants of the protons on the naphthalene ring system are crucial for confirming the substitution pattern.

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Naphthalene Ring) | 7.00 - 9.05 | semanticscholar.orgmdpi.com |

¹³C NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment.

In this compound and its derivatives, the carbon atoms of the naphthalene ring and the nitrile groups have characteristic chemical shifts. For a substituted phthalonitrile, the aromatic carbons appear in the range of δ 146.6–104.5 ppm. semanticscholar.org The nitrile carbons typically resonate in a specific region of the ¹³C NMR spectrum. The analysis of ¹³C NMR data, often in conjunction with ¹H NMR, allows for the complete assignment of the carbon skeleton. chemicalbook.com

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Naphthalene Ring) | 104.5 - 146.6 | semanticscholar.org |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

For complex molecules, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by correlating signals from different nuclei, which is essential for unambiguous structural elucidation. numberanalytics.comnd.edu

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. mdpi.comnumberanalytics.com This helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (or other heteronuclei). mdpi.comnumberanalytics.com It is invaluable for assigning carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comnumberanalytics.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov This is crucial for determining the stereochemistry and conformation of a molecule. nih.gov

The application of these advanced NMR techniques to this compound and its derivatives would allow for the unequivocal assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the naphthalene core and providing a complete and detailed structural characterization. nih.govipb.pt

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), it provides a distinct molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar and large molecules, making it valuable for analyzing derivatives of this compound. metwarebio.com The method generates ions directly from a liquid solution, minimizing fragmentation and typically showing an intact molecular ion. metwarebio.comua.pt This facilitates the analysis of complex molecules without the need for derivatization. ua.pt

In ESI-MS, naphthalene derivatives often form protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. ua.ptresearchgate.net For instance, analysis of an ester derivative of a related compound showed the adduct ion [M+K]⁺ at m/z 611 and the molecular ion at m/z 573. researchgate.net The choice of positive or negative ion mode depends on the analyte's structure; the presence of nitrogen groups can make the formation of [M+H]⁺ ions more favorable. researchgate.net

Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce and analyze fragmentation patterns, providing deeper structural insights. nih.gov By selecting a specific parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is produced. nih.govresearchgate.net For example, the ESI-MS² spectra of a naphthalene derivative's molecular ion revealed fragment ions corresponding to the neutral loss of specific functional groups. researchgate.net This technique is instrumental in identifying unknown compounds and confirming the structure of newly synthesized derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. labtron.com In this method, the sample is first vaporized and separated based on its boiling point and interaction with a chromatography column before being introduced into the mass spectrometer for ionization and detection. etamu.edu

For this compound (C₁₂H₆N₂, molecular weight: 178.19 g/mol ), GC-MS analysis would be expected to show a prominent molecular ion (M⁺) peak at an m/z value of 178. whitman.edu Aromatic compounds typically produce a distinct molecular ion, which is crucial for identification. whitman.edu The fragmentation pattern provides further structural confirmation. Common fragments for aromatic rings include the loss of a hydrogen atom (M-1). whitman.edu

GC-MS is widely used for quantitative analysis and purity assessment. shimadzu.com A typical analysis involves creating a calibration curve from standard solutions of known concentrations. shimadzu.com For instance, a GC-MS method for naphthalene analysis demonstrated a linear calibration curve over a concentration range of 0.1 µg/mL to 100 µg/mL with a high correlation coefficient (R² > 0.9999). shimadzu.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level detection by monitoring only specific, characteristic ions. wiley.com

Table 1: GC-MS Analytical Parameters for Naphthalene Analysis This table is based on a standard method for naphthalene and is representative of conditions that could be adapted for this compound.

| Parameter | Value | Reference |

| Column Type | (5%-phenyl)-methylpolysiloxane | wiley.com |

| Carrier Gas | Helium or Nitrogen | etamu.edu |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Electron Ionization (EI) | wiley.com |

| Ionization Energy | 70 eV | labtron.com |

| Monitoring Mode | Full Scan or Selected Ion Monitoring (SIM) | labtron.comwiley.com |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. iitk.ac.in It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a material's properties.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information. uni-mainz.de To perform this analysis, a single, high-quality crystal is required. uni-mainz.de The diffraction pattern produced by the crystal allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule. eurjchem.com

Table 2: Crystallographic Data for a Naphthalene-dicarbonitrile Polymorph Data for the orthorhombic polymorph of naphthalene-2,3-dicarbonitrile (B1297686).

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₆N₂ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 3.8370 (10) | researchgate.net |

| b (Å) | 13.060 (3) | researchgate.net |

| c (Å) | 17.151 (4) | researchgate.net |

| Temperature (K) | 153 | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and assess the purity of bulk materials. iucr.org Unlike SC-XRD, PXRD is performed on a polycrystalline powder, which contains thousands of randomly oriented crystallites. iitk.ac.in Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. uio.no

In practice, the experimental PXRD pattern of a newly synthesized batch of this compound would be compared to a simulated pattern calculated from its known single-crystal structure. A match between the experimental and simulated patterns confirms the identity and phase purity of the bulk sample. rsc.org This comparison is crucial for quality control and for distinguishing between different polymorphs, which can have distinct physical properties despite having the same chemical composition. For example, PXRD has been used to confirm that the analyzed single crystals of metal-organic frameworks derived from naphthalene dicarboxylates are representative of the bulk samples. rsc.org

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques, such as UV-visible absorption and fluorescence spectroscopy, probe the electronic transitions within a molecule. acs.org These methods provide valuable information about the electronic structure, conjugation, and potential for optoelectronic applications. nih.gov

The electronic spectrum of a naphthalene derivative is dominated by transitions involving the aromatic π-electron system. uantwerpen.be The parent naphthalene molecule exhibits characteristic absorption bands, and the introduction of substituents like cyano groups can significantly modify these properties. The two cyano groups in this compound act as electron-withdrawing groups, which can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related naphthalene derivatives provide insight into the expected spectroscopic behavior. For example, 2,7-diamino substituted naphthalenes exhibit a strong quenching of the typical naphthalene fluorescence (around 337 nm) and the appearance of a broad emission band in the visible region (around 480 nm), which is attributed to a charge-transfer excited state. researchgate.net The fluorescence of derivatives is often sensitive to the solvent environment (solvatochromism) and the presence of metal ions. researchgate.netrsc.org The emission spectra of alkaline earth-organic frameworks based on amino derivatives of 2,6-naphthalene dicarboxylates show ligand-based fluorescence. rsc.org

Table 3: Spectroscopic Data for Selected Naphthalene Derivatives

| Compound/System | Technique | λmax (nm) | Observation | Reference |

| 2,7-Diaminonaphthalene Derivatives | Fluorescence | ~480 | Broad emission from charge-transfer state | researchgate.net |

| 2,7-Dinitronaphthalene (B1220600) Radical Anion | Optical Absorption | 1070 | Intervalence charge-transfer band | researchgate.net |

| Zinc Naphthalocyanine Derivative | UV-Vis Absorption | 790 | Intense Q-band absorption | uantwerpen.be |

| H₂ANDC Ligand in DMF | Fluorescence Emission | 500 | Ligand-based fluorescence | rsc.org |

| H₂ANDC Ligand in MeOH | Fluorescence Emission | 526 | Red-shifted emission in polar solvent | rsc.org |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. msu.edu For naphthalene derivatives, the absorption spectra are characterized by π–π* transitions within the aromatic system. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene core.

Derivatives of naphthalene-2,3-dicarbonitrile have been studied to understand the effect of different substituents on their optical properties. For instance, in a series of 6,7-disubstituted naphthalene-2,3-dicarbonitrile derivatives, the maximum absorption peaks in a CH2Cl2 solution were observed at 339 nm, 359 nm, and 354 nm for different substituents, corresponding to the π–π* transition band. nih.gov The optical band gaps, determined from the onset of absorption, were found to be 3.16 eV, 3.09 eV, and 3.38 eV, respectively. nih.gov

In another study involving naphthalene diimide (NDI) derivatives, the UV-vis absorption spectra in both chloroform (B151607) solution and as pristine films were analyzed. One derivative, S4, exhibited absorption maxima at 360 nm, 380 nm, and a broad peak at 470 nm in solution. d-nb.info Another derivative, S5, showed peaks at 380 nm and a broad absorption between 450-700 nm. d-nb.info These spectral features are indicative of the complex electronic structures and potential for intramolecular charge transfer in these molecules.

The solvent environment can also influence the absorption spectra. For example, a naphthalocyanine complex derived from a naphthalene-2,3-dicarbonitrile precursor showed a hypsochromic (blue) shift of its Q band by 12 nm when the solvent was changed from pyridine (B92270) to the less polar tetrahydrofuran (B95107) (THF). uantwerpen.be This sensitivity to solvent polarity highlights the change in the electronic distribution of the molecule in different dielectric media.

Table 1: UV-Visible Absorption Data for Naphthalene Derivatives

| Compound | Solvent/State | Absorption Maxima (λ_max, nm) | Optical Band Gap (E_g, eV) |

| DIN | CH2Cl2 | 339 | 3.16 |

| DSN | CH2Cl2 | 359 | 3.09 |

| DPEN | CH2Cl2 | 354 | 3.38 |

| S4 | CHCl3 | 360, 380, 470 (broad) | 1.40 (from CV) |

| S5 | CHCl3 | 380, 450-700 (broad) | 1.80 (from CV) |

| Zn-NMe2Nc@PSMP | H2O | - | - |

Photoluminescence Spectroscopy and Excited State Dynamics

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of molecules and their excited-state behavior. This compound and its derivatives often exhibit fluorescence, with the emission characteristics being highly dependent on their molecular structure and environment. scbt.commdpi.com

A series of γ-substituted diphenylnaphthalonitriles demonstrated intense fluorescence in both solution and aggregated states. researchgate.net In THF solution, derivatives with weak π-donating substituents like methyl and tert-butyl showed blue emission. researchgate.net In contrast, stronger π-donating groups such as methoxy (B1213986), methylsulfanyl, and dimethylamino resulted in a progressive red-shift of the emission, indicating an enhanced intramolecular charge transfer (CT) character in the excited state. researchgate.net This tunability of emission color from deep blue to red highlights the potential of these materials in optoelectronics. researchgate.net

The excited-state dynamics of naphthalene derivatives can be complex, involving processes like excited-state intramolecular proton transfer (ESIPT). For instance, a naphthalene-based ESIPT dye, 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), displays intricate photodynamics. In nonpolar solvents, the ESIPT process is dominant, while in polar media, a complex equilibrium exists between the locally excited state, the phototautomer, and anionic emission. acs.org

The environment, such as the presence of water, can significantly modulate the photophysical properties. For some diphenylnaphthalonitrile derivatives, the emission wavelength and fluorescence quantum yield (ΦF) change with increasing water content in THF/H2O mixtures, indicating their sensitivity to the surrounding medium. researchgate.net

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence studies are instrumental in determining the lifetimes of excited states and understanding the kinetics of various de-excitation pathways. rsc.org These studies reveal that the excited-state lifetimes of naphthalene derivatives can range from nanoseconds to microseconds, depending on the specific molecular structure and the nature of the excited state (singlet or triplet). acs.orgacs.org

For a series of diphenylnaphthalonitrile derivatives, the fluorescence lifetimes were measured in THF at both room temperature and 77 K. The lifetimes were fitted to a mono-exponential decay, indicating a single dominant emissive species in these conditions. researchgate.net In another example, a naphthalene-based ESIPT dye exhibited multi-exponential emission decays, with lifetime components corresponding to local emission, keto emission, and anionic species, depending on the pH of the solution. acs.org For instance, at pH 2.0, lifetimes of 0.1, 0.5, and 2.1 ns were observed, each associated with a different emissive form. acs.org

In the solid state, the excited-state dynamics can be further influenced by aggregation. For the ESIPT dye H-BINO, the time-resolved emission decay in the solid state revealed different lifetime components compared to the solution phase, highlighting the role of intermolecular interactions in the de-excitation process. acs.org

Long-lived triplet excited states have also been generated in narrow bandgap conjugated polymers incorporating a dicarbonitrile-functionalized naphthalene unit. acs.org Transient absorption spectroscopy revealed triplet lifetimes of up to 0.45 ms (B15284909) in a crystalline polymer film, which is significantly longer than typical values and is crucial for applications in fields like organic electronics and sensing. acs.org

Table 2: Time-Resolved Photoluminescence Data for Naphthalene Derivatives

| Compound/System | Medium/Condition | Lifetime(s) (ns) | Associated Species/Process |

| H-BINO | pH 2.0 Solution | 0.1, 0.5, 2.1 | Local emission, Keto emission, Anionic species |

| H-BINO | pH 7.4 Solution | 0.7, 2.1 | Keto emission, Anionic species |

| H-BINO | pH 12.0 Solution | 1.0, 2.1 | Anionic species |

| PCPDT-sFCN Polymer (C16) | Film | 47 ps, 1.7 ns | Excited-state absorption decay |

| PCPDT-sFCN Polymer (C2C6) | Film | 101 ps, 4.8 ns | Excited-state absorption decay |

| PCPDT-sFCN Polymer Triplet (C16) | Film | 5 µs | Triplet excited state |

| PCPDT-sFCN Polymer Triplet (C2C6) | Film | 450 µs | Triplet excited state |

Data compiled from various research articles. acs.orgacs.org

Fluorescence Quenching Investigations

Fluorescence quenching studies provide information about the interactions between a fluorophore and other molecules (quenchers) in its environment. This process, where the fluorescence intensity is decreased, can occur through various mechanisms, including collisional quenching and charge transfer. cuni.cz

Naphthalene diimide (NDI) derivatives, known for their electron-accepting properties, are often involved in charge-transfer interactions that can lead to fluorescence quenching. sciltp.com In one study, the photoluminescence of a supercooled liquid material based on an NDI derivative was modulated by dissolving electron-rich naphthalene derivatives. sciltp.com The formation of charge-transfer complexes between the electron-accepting NDI and the electron-donating naphthalene derivatives resulted in altered photoluminescence behavior, including quenching of the original emission and the appearance of new, red-shifted emission from the CT state. sciltp.com

The efficiency of quenching can be influenced by the electronic properties of both the fluorophore and the quencher. In the context of naphthalene derivatives, the introduction of substituents that modify the electron density on the naphthalene core can tune their susceptibility to fluorescence quenching by electron donors or acceptors.

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the redox properties of molecules, such as their electron-donating or -accepting capabilities, and for understanding the mechanisms of electron transfer reactions.

Cyclic Voltammetry for Redox Properties Analysis

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. chalmers.se By measuring the current response to a triangular potential sweep, CV can determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sioc-journal.cn

For naphthalene-based materials, CV is crucial for assessing their suitability for applications in organic electronics. For example, the CV of naphthalene diimide (NDI) derivatives reveals their electron-accepting nature. In one study, two NDI derivatives, S4 and S5, exhibited multiple redox waves. d-nb.info From the onset oxidation and reduction potentials, the HOMO/LUMO energy levels were calculated to be -5.40 eV / -4.00 eV for S4 and -5.50 eV / -3.70 eV for S5, respectively. d-nb.info These values are critical for designing efficient organic electronic devices.

The redox properties can be tuned by chemical modification. Core substitution on the NDI molecule with different functional groups can alter the reduction potentials. chalmers.se Theoretical calculations using density functional theory (DFT) can complement experimental CV data to provide a deeper understanding of how substituents influence the electronic properties. chalmers.se For instance, a study on core-substituted NDIs showed a correlation between the electron-donating ability of the substituents and the resulting reduction potentials. chalmers.se

Similarly, for naphthalocyanine complexes derived from naphthalene-2,3-dicarbonitrile, CV measurements have shown that their first oxidation potential is significantly lower than that of their phthalocyanine analogues. uantwerpen.be This is attributed to the destabilization of the HOMO level in naphthalocyanines, which also leads to a smaller HOMO-LUMO gap. uantwerpen.be

Table 3: Electrochemical Data for Naphthalene Derivatives from Cyclic Voltammetry

| Compound | Onset Oxidation (V vs. Fc/Fc+) | Onset Reduction (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| S4 | 0.62 | -0.82 | -5.40 | -4.00 | 1.40 |

| S5 | 0.72 | -1.10 | -5.50 | -3.70 | 1.80 |

| (BDTNDI-DTYA)2 | - | - | -5.66 | -4.01 | 1.65 |

Note: Potentials are often referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. Data sourced from multiple studies. d-nb.infosioc-journal.cn

Electroanalytical Methods for Understanding Electron Transfer Processes

Electroanalytical techniques, including cyclic voltammetry and spectroelectrochemistry, are employed to elucidate the mechanisms of electron transfer processes in this compound and its derivatives. These methods can reveal whether an electron transfer is a single-step or multi-step process and can identify the formation of intermediate species like radical anions or cations.

For naphthalene diimides (NDIs), the two-electron redox process typically occurs in two separate one-electron steps. rsc.org However, recent research has focused on achieving a "one-step two-electron" transfer process to improve the performance of these materials in applications like aqueous organic redox flow batteries. rsc.org By introducing core-substituted electron-donating groups, a "regional charge buffering" strategy was developed to modify the redox properties of NDIs, enabling the simultaneous transfer of two electrons. rsc.org

The study of radical ions is also crucial. The radical anion of 2,7-dinitronaphthalene, a related dinitro-substituted naphthalene, has been studied to understand intramolecular electron transfer. researchgate.net The observation of a Hush-type intervalence charge-transfer band in its optical spectrum provided evidence for electron hopping between the two nitro groups, and the rate of this intramolecular electron transfer was estimated. researchgate.net

In another example, 1,8-naphthalene peri-dichalcogenides were shown to undergo a proton-coupled electron transfer process. nih.gov Upon protonation, a single electron transfer occurs from a neutral molecule to the protonated cation, generating a radical cation and a radical. This process was enhanced by the presence of 2,7-dialkoxy substituents, which increase the electron-donating ability of the molecule. nih.gov These detailed mechanistic insights are essential for the rational design of new functional materials based on the naphthalene framework.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| DIN | 2,6-di((E)-styryl)naphthalene |

| DSN | 2,6-di((E)-styryl)naphthalene |

| DPEN | 2,6-bis(phenylethynyl)naphthalene |

| H-BINO | 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol |

| NDI | Naphthalene diimide |

| PCPDT-sFCN | Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] with 2',7'-dicarbonitrile |

| (BDTNDI-DTYA)2 | A π-Expanded Naphthalene Diimide-Vinylogous Tetrathiafulvalene Derivative |

| S4, S5 | Naphthalene diimide derivatives |

| Zn-NMe2Nc@PSMP | Zinc naphthalocyanine derivative with dimethylamino groups on polystyrene microparticles |

Computational Chemistry and Theoretical Studies on Naphthalene 2,7 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used for investigating the electronic structure and properties of molecules. google.com It offers a favorable balance between computational cost and accuracy, making it a common choice for geometry optimizations and property predictions. google.com

Optimization of Molecular Geometries and Electronic Structures

The initial step in most computational studies involves geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. mdpi.com This process is crucial as the geometric and electronic structures are fundamental to a molecule's properties and reactivity. DFT methods, such as those pairing functionals like B3LYP or PBE0 with basis sets like 6-31G* or the aug-cc-pVQZ series, are frequently employed to find the most stable molecular configuration. mdpi.comsamipubco.com

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic properties and chemical reactivity. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability, polarizability, and the energy required for electronic excitation. researchgate.netirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com

Computational studies have reported the HOMO-LUMO gap for the parent naphthalene (B1677914) molecule using various DFT methods. samipubco.comacs.org For instance, a DFT study using the aug-cc-pVQZ basis set calculated the HOMO-LUMO gap of naphthalene to be 4.75 eV. samipubco.com However, specific published data on the calculated HOMO, LUMO, and energy gap values for Naphthalene-2,7-dicarbonitrile could not be located in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods are powerful tools for predicting spectroscopic properties, which aids in the structural elucidation of compounds. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), academie-sciences.frresearchgate.net while methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. github.ioconicet.gov.argaussian.com

While general methodologies for predicting spectra are well-established, nmrdb.orgjoaquinbarroso.com specific TD-DFT-predicted UV-Vis spectra for this compound are not available in the literature reviewed. For NMR, one study describes a method for predicting the ¹³C NMR chemical shifts of 2,6- and 2,7-disubstituted naphthalenes using topological indices, a technique that could be applied to this compound. nih.gov This approach demonstrated that such indices can be successfully used for predicting chemical shifts in this class of compounds. nih.gov However, a complete, computationally generated NMR spectrum with assigned chemical shifts for this compound has not been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the analysis of conformational changes and non-covalent intermolecular interactions, which are crucial for understanding how a molecule behaves in different environments and interacts with other molecules. mdpi.comwhiterose.ac.uk

MD simulations have been applied to study the parent naphthalene molecule, for example, to predict its crystal growth shape from an ethanol (B145695) solution. rsc.org Another study used MD to investigate the adsorption of naphthalene on clay mineral surfaces. mdpi.com Despite the utility of this technique, there is no specific research available that reports on molecular dynamics simulations being performed on this compound to analyze its conformational flexibility or its specific intermolecular interaction patterns.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, allowing researchers to map out energy profiles, identify transition states, and understand the factors that control reaction rates and product selectivity. sumitomo-chem.co.jp These studies can provide a level of detail that is often inaccessible through experimental means alone. libretexts.org

Theoretical studies have been conducted on the reaction mechanisms of the parent naphthalene molecule, including its oxidation pathways initiated by hydroxyl radicals. researchgate.netnih.gov Research has also explored domino reactions that lead to the synthesis of various naphthalene derivatives. nih.gov However, a search of the chemical literature did not yield any theoretical investigations focused specifically on the reaction mechanisms or pathways involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Properties and Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

A relevant study in the area of Quantitative Structure-Property Relationship (QSPR) used topological indices, such as the Wiener and Szeged indices, to successfully predict the ¹³C NMR chemical shifts for a series of 2,6- and 2,7-disubstituted naphthalenes. nih.gov This approach falls under the broad umbrella of QSAR/QSPR modeling. However, beyond this specific application for predicting a spectroscopic property, no broader QSAR models for predicting the biological activities or other physicochemical properties of this compound were found in the reviewed scientific literature.

Supramolecular Chemistry and Self Assembly of Naphthalene 2,7 Dicarbonitrile Based Systems

Non-covalent Interactions in NDC Architectures

The self-assembly of molecular units into ordered superstructures is governed by a range of non-covalent interactions. In systems based on naphthalene-2,7-dicarbonitrile, the geometry and electronic nature of the molecule facilitate several key interactions, including π-π stacking, hydrogen bonding, halogen bonding, and coordination with metal centers. These forces dictate the packing in the solid state and the aggregation behavior in solution, ultimately defining the structure and function of the resulting materials.

The planar, aromatic nature of the naphthalene (B1677914) core is fundamental to the formation of π-π stacking interactions, which are a dominant feature in the solid-state structures of naphthalene derivatives. scbt.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In crystalline structures involving dicyanonaphthalene derivatives, molecules often arrange in columnar stacks, driven by these π-π interactions. researchgate.net For instance, dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, a related extended π-system, exhibits remarkable columnar stacking with interplanar distances as short as 3.229 Å. researchgate.net While direct crystallographic data for unsubstituted this compound is less detailed in the literature, studies on substituted naphthalonitriles show that even with bulky substituents, π-π interactions can occur, although sometimes weakly, with centroid-to-centroid distances approaching 5 Å. researchgate.net The presence of electron-withdrawing nitrile groups on the naphthalene core influences the quadrupole moment of the aromatic system, which can significantly affect the geometry and strength of these stacking interactions, often favoring slipped-stack or herringbone arrangements over a direct face-to-face overlap to minimize electrostatic repulsion.

In aggregated states, such as those formed in solution or in thin films, π-π stacking plays a crucial role in defining the morphology and photophysical properties of the assemblies. scbt.com The aggregation of naphthalene-based dyes is heavily influenced by these interactions, which can alter their optical properties. scbt.com For derivatives of naphthalene-2,3-dicarbonitrile (B1297686), aggregation can lead to either quenching or enhancement of fluorescence, depending on the specific molecular arrangement and the nature of the excitonic coupling between molecules in the aggregated state. beilstein-journals.org

Table 1: Examples of Intermolecular Interactions in Naphthalene Dicarbonitrile Derivatives

| Derivative/System | Interaction Type | Typical Distance (Å) | Significance |

|---|---|---|---|

| Dipyrido[f,h]quinoxaline-6,7-dicarbonitrile | π-π Stacking | 3.229 - 3.380 | Directs columnar organization in the crystal. researchgate.net |

| Substituted Naphthalene-2,3-dicarbonitrile | C-H···π Interactions | ~2.780 | Contributes to crystal packing. researchgate.net |

| Substituted Naphthalene-2,3-dicarbonitrile | C-H···N Hydrogen Bonds | ~3.006 - 3.083 | Links dimeric units into 1D chains. researchgate.net |

| Tetrabromoterephthalic Acid Co-crystal | Br···O Halogen Bond | ~3.270 | Links molecules into a 2D sheet structure. mdpi.com |

While the unsubstituted this compound molecule itself lacks conventional hydrogen bond donors, the nitrile groups are effective hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or co-formers, C-H···N hydrogen bonds can play a significant role in directing self-assembly. researchgate.net For example, in the crystal structure of a substituted naphthalene-2,3-dicarbonitrile, C-H···N intermolecular interactions with distances around 3.0 Å were observed to link molecular units into one-dimensional chains. researchgate.net The competition between hydrogen bonding and other non-covalent forces, like π-π stacking, is critical; the introduction of strong hydrogen-bonding capabilities can undermine the π-stacking arrangements that dominate in their absence. researchgate.net

Halogen bonding is another powerful directional interaction that can be used to engineer the self-assembly of NDC-based systems. mdpi.com This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as the nitrogen atom of a nitrile group. mdpi.com By incorporating halogen atoms (e.g., bromine, iodine) onto the naphthalene scaffold or on complementary molecules, highly directional and predictable interactions can be programmed. cea.fr Studies on analogous systems demonstrate that halogen bonds (e.g., Br···O, I···N) can dictate the formation of specific supramolecular synthons, leading to extended 2D networks. mdpi.comsioc-journal.cn The strength and directionality of halogen bonds are comparable to hydrogen bonds, and the choice between which interaction dominates can sometimes be controlled by external factors like solvent polarity. mdpi.comrsc.org

The nitrile groups of this compound serve as excellent ligands for coordination to metal centers. This property allows for the construction of highly ordered and robust metal-organic architectures through coordination-driven self-assembly. acs.orgresearchgate.net This bottom-up approach enables the formation of discrete multi-component cages, 2D networks, and 3D frameworks with predictable geometries. researchgate.netnih.gov

Polyphenylene-dicarbonitrile linkers, which are structurally related to NDC, have been extensively used to create surface-supported two-dimensional metal-organic networks (MONs). researchgate.net When deposited on a metal surface like Ag(111) and exposed to metal atoms (e.g., Co, Gd), these linkers form well-defined porous networks where the metal atoms act as coordination nodes and the dinitrile molecules act as linkers. researchgate.netresearchgate.net The geometry of the resulting network is dictated by the coordination number of the metal and the length and shape of the organic linker. The use of NDC as a linear, rigid linker can lead to the formation of specific, predictable topologies in these coordination assemblies.

Hydrogen Bonding and Halogen Bonding in Self-Assembly

Formation of Supramolecular Assemblies

The interplay of the non-covalent interactions described above drives the assembly of individual NDC molecules into larger, functional superstructures. These assemblies can range from simple one-dimensional chains to complex two-dimensional networks and distinct aggregates in solution, each with unique characteristics.

The linear and rigid geometry of the NDC molecule makes it an ideal candidate for forming one-dimensional (1D) and two-dimensional (2D) supramolecular structures. On surfaces, molecules like p-terphenyl-dicarbonitrile can self-assemble into extended supramolecular ribbons, stabilized by directional non-covalent interactions. researchgate.net Similarly, the self-assembly of NDC can be directed to form 1D chains or ribbons through a combination of head-to-tail C-H···N hydrogen bonds and offset π-π stacking.

More complex 2D networks are often achieved through coordination with metal atoms on a surface or through the use of specifically designed synthons like halogen bonds. cea.frresearchgate.net For instance, the on-surface reaction of dicarbonitrile precursors with metal atoms can lead to the formation of extended 2D networks. nih.gov In a related system, silver naphthalocyanines, formed from a naphthalene dicarbonitrile precursor, were observed to self-assemble into non-covalent one-dimensional ribbons. nih.gov The pore size and topology of these networks can be systematically tuned by changing the length of the dinitrile linker, a principle that applies directly to NDC and its oligomeric derivatives. researchgate.net The formation of these porous networks is of significant interest for applications in molecular sieving, catalysis, and sensor technology.

In solution, particularly in solvent systems where the solubility is poor, NDC and its derivatives can form aggregates. The formation of these aggregates is driven by solvophobic effects and the same non-covalent interactions that govern solid-state packing, primarily π-π stacking. The photophysical properties of these aggregates can be markedly different from those of the isolated molecules. researchgate.net

Aggregation can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). beilstein-journals.org For many planar aromatic molecules, aggregation typically causes fluorescence quenching due to the formation of non-emissive excimer states. researchgate.net However, by carefully controlling the molecular design and aggregation mode, it is possible to achieve aggregation-induced emission enhancement (AIEE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. beilstein-journals.org Studies on substituted 6,7-diphenylnaphthalene-2,3-dicarbonitriles have shown that their emission properties are highly sensitive to the environment and aggregation state, with some derivatives exhibiting efficient emission in the solid state. beilstein-journals.org The photophysical behavior of NDC aggregates is therefore highly dependent on the specific intermolecular geometry within the aggregate.

Covalent Organic Frameworks (COFs) and Related Porous Materials Utilizing NDC Linkers

Naphthalene dicarbonitrile (NDC) isomers serve as important building blocks for a class of porous organic polymers known as Covalent Triazine Frameworks (CTFs), which are a subset of Covalent Organic Frameworks (COFs). The synthesis typically involves the ionothermal trimerization of the dinitrile monomers. In this process, the nitrile groups (-C≡N) of three linker molecules react to form a highly stable, aromatic triazine ring (-C₃N₃-), creating a robust and porous two-dimensional or three-dimensional network.

While literature specifically detailing the use of the this compound isomer is scarce, the closely related Naphthalene-2,6-dicarbonitrile (B1600231) is a well-documented precursor for the synthesis of CTF-2 . The polytrimerization of Naphthalene-2,6-dicarbonitrile is typically carried out in molten zinc chloride (ZnCl₂) at high temperatures (around 400°C). researchgate.netresearchgate.net At lower temperatures, this ionothermal condensation yields a well-ordered, crystalline framework with a layered structure. researchgate.net However, conducting the synthesis at elevated temperatures (e.g., 450-600°C) can produce a material that is more amorphous but possesses a higher surface area and remarkable thermal stability (up to 640°C). researchgate.net

These naphthalene-based CTFs exhibit significant porosity, which makes them promising candidates for applications such as gas storage and separation. The incorporation of the electron-rich naphthalene unit and the nitrogen-rich triazine ring also imparts interesting electronic properties, leading to research into their use as metal-free heterogeneous photocatalysts. researchgate.net For instance, donor-acceptor COFs constructed from naphthalene-based donors and triazine acceptors show enhanced charge separation and transport, boosting their photocatalytic activity. rsc.orgrsc.orgresearchgate.net

Beyond CTFs, other porous polymers have been synthesized using naphthalene-based precursors. A novel polyaminal-linked porous polymer (PAN-NA) was created through the polycondensation of melamine (B1676169) and a naphthalene-based dialdehyde. mdpi.com The resulting material demonstrated a high surface area and significant uptake of CO₂ and heavy metal ions, highlighting the utility of the naphthalene core in creating functional porous materials. mdpi.com

| Property | Value/Description | Reference |

|---|---|---|

| Precursor | Naphthalene-2,6-dicarbonitrile | researchgate.netresearchgate.net |

| Synthesis Method | Ionothermal condensation in molten ZnCl₂ | researchgate.net |

| Key Structural Unit | Covalent triazine rings linking naphthalene units | azaruniv.ac.ir |